molecular formula C14H14IN7O3 B393331 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393331
M. Wt: 455.21g/mol
InChI Key: ICQSYEGGNVHZGO-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide typically involves multiple steps. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions . This process is transition-metal-free and involves a cascade reaction mechanism.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-1H-tetraazol-1-yl)-N’-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]acetohydrazide is unique due to its combination of functional groups, which provides it with distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H14IN7O3

Molecular Weight

455.21g/mol

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C14H14IN7O3/c1-3-4-25-13-10(15)5-9(6-11(13)24-2)7-17-18-12(23)8-22-14(16)19-20-21-22/h1,5-7H,4,8H2,2H3,(H,18,23)(H2,16,19,21)/b17-7+

InChI Key

ICQSYEGGNVHZGO-REZTVBANSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)I)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)I)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.